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molecular formula C13H11NO4 B1293611 1-methoxy-4-(4-nitrophenoxy)benzene CAS No. 6337-24-2

1-methoxy-4-(4-nitrophenoxy)benzene

Cat. No. B1293611
M. Wt: 245.23 g/mol
InChI Key: NBCQLWNLTLMGCB-UHFFFAOYSA-N
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Patent
US04287372

Procedure details

A mixture of 0.5 mole each of p-nitrochlorobenzene (79.0 g), p-hydroxyanisole (62.0 g), and potassium hydroxide (33.0 g, 86% pure), in 100 ml water was heated at 140° C. for about 3.5 hours. The resulting solid, collected by filtration, had a melting point of 100°-107° C. Reactants were further removed from the crude product by steam distillation, and the remaining solid was washed with copious amounts of water to afford a brown, granular mass of 4-methoxy-4'-nitrodiphenyl ether (83 g, 68% yield).
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7](Cl)=[CH:6][CH:5]=1)([O-:3])=[O:2].[OH:11][C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=1.[OH-].[K+]>O>[CH3:19][O:18][C:15]1[CH:16]=[CH:17][C:12]([O:11][C:7]2[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)=[CH:13][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
79 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)Cl
Name
Quantity
62 g
Type
reactant
Smiles
OC1=CC=C(C=C1)OC
Name
Quantity
33 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid, collected by filtration
CUSTOM
Type
CUSTOM
Details
Reactants were further removed from the crude product by steam distillation
WASH
Type
WASH
Details
the remaining solid was washed with copious amounts of water

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 83 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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